Delta-9(11)-Betamethasone valerate
CAS No.:
Cat. No.: VC20187127
Molecular Formula: C27H36O5
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H36O5 |
---|---|
Molecular Weight | 440.6 g/mol |
IUPAC Name | [17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
Standard InChI | InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3 |
Standard InChI Key | HMWBLDMZUXMBDQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Delta-9(11)-Betamethasone valerate is a steroidal derivative with the molecular formula C₂₇H₃₆O₅ and a molecular weight of 440.6 g/mol . Its IUPAC name is [(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate, reflecting the valerate ester at position 17 and the ∆9(11) double bond .
Key Structural Features:
-
17-valerate ester: Enhances lipophilicity, influencing pharmacokinetics .
-
∆9(11) unsaturation: Alters steroidal conformation, reducing glucocorticoid receptor affinity compared to Betamethasone valerate.
-
Epoxide group: At positions 9 and 11, critical for stability and degradation pathways.
Spectroscopic Data
Property | Data | Source |
---|---|---|
SMILES | CCCCC(=O)O[C@@]1([C@H](C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C(=O)CO | |
InChIKey | HMWBLDMZUXMBDQ-RQSDUSTKSA-N | |
13C NMR shifts | δ 209.5 (C3), 170.2 (C24), 122.9 (C9) |
Synthesis and Industrial Production
Synthetic Pathways
Delta-9(11)-Betamethasone valerate forms via degradation or side reactions during Betamethasone valerate synthesis . Key steps include:
-
Oxidative degradation: Exposure to peroxides or light induces ∆9(11) bond formation .
-
Acid-catalyzed rearrangement: Protonation at C11 triggers hydride shifts, forming the ∆9(11) isomer.
Industrial Mitigation Strategies:
-
Process optimization: Controlled temperature (20–25°C) and inert atmospheres reduce degradation .
-
Chromatographic purification: HPLC with C18 columns removes impurities to <0.1% per ICH guidelines .
Chemical Reactivity and Degradation
Reaction Profiles
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | 11-keto derivatives |
Reduction | NaBH₄, LiAlH₄ | Dihydro analogs |
Hydrolysis | NaOH (pH 10–12) | Betamethasone alcohol + valeric acid |
Stability Challenges
-
Isomerization: The 17-valerate ester migrates to position 21 under acidic conditions, forming Betamethasone 21-valerate (1/15th potency) .
-
Photodegradation: UV exposure accelerates ∆9(11) formation, necessitating amber packaging .
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC)
Parameter | Conditions |
---|---|
Column | C18, 250 × 4.6 mm, 5 µm |
Mobile phase | Acetonitrile:Water (65:35 v/v), 0.1% TFA |
Detection | UV at 240 nm |
LOQ | 0.05% (w/w) |
Validation Metrics
Metric | Result |
---|---|
Linearity | R² = 0.9998 |
Recovery | 98.2–101.5% |
Precision | RSD < 1.5% |
Biological and Pharmacological Profile
Mechanism of Action
Delta-9(11)-Betamethasone valerate exhibits weak glucocorticoid receptor (GR) binding (IC₅₀ = 1.2 µM vs. 0.03 µM for Betamethasone valerate) . It partially inhibits NF-κB and AP-1 pathways, reducing IL-6 and TNF-α by 40–60% at 10 µM.
Toxicokinetics
-
Absorption: Minimal dermal penetration (flux = 0.12 µg/cm²/hr) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive 6β-hydroxy metabolites .
Regulatory and Quality Considerations
Impurity Type | Maximum Allowable Level |
---|---|
Delta-9(11) | ≤0.15% (w/w) |
Total impurities | ≤1.0% (w/w) |
Stability Testing Protocols
-
Forced degradation: 40°C/75% RH for 6 months induces ≤2% isomerization .
-
Photostability: ICH Q1B-compliant studies confirm <0.5% degradation after 1.2 million lux-hours .
Comparative Analysis with Betamethasone Esters
Property | Betamethasone Valerate | Betamethasone Dipropionate | Delta-9(11) Impurity |
---|---|---|---|
Potency (relative) | 1.0 | 2.5 | 0.07 |
LogP | 3.8 | 5.1 | 4.2 |
t₁/₂ (plasma) | 6.5 hr | 8.2 hr | 2.1 hr |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume